N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
“N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups and structural features, including a thiophene ring, a carboxamide group, a benzamido group, and a piperidinylsulfonyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, including the formation of the thiophene ring, the introduction of the methyl groups, and the coupling of the benzamido and piperidinylsulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the planar thiophene ring, with the various substituents adding complexity and potentially influencing its reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures are often involved in a variety of chemical reactions, including those involving the functionalization of the thiophene ring or the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications
Anticancer Applications
The piperidine nucleus, which is part of the compound’s structure, is a significant element in drug discovery, particularly in the development of anticancer agents. Piperidine derivatives have been shown to exhibit a range of biological activities, including anticancer properties. They are utilized in various therapeutic applications to target different cancer cell lines, demonstrating their potential in cancer treatment .
Antimicrobial and Antifungal Activities
Compounds with a piperidine moiety, such as the one , have been reported to possess antimicrobial and antifungal activities. These compounds can be effective against a variety of microbial and fungal strains, offering an alternative to traditional treatments and contributing to the fight against drug-resistant pathogens .
Analgesic Properties
Piperidine derivatives are known for their analgesic effects. The compound could potentially be used in the development of new pain-relief medications, providing relief from chronic pain conditions without the side effects associated with current analgesics .
Anti-Inflammatory Uses
The anti-inflammatory properties of piperidine derivatives make them suitable candidates for treating inflammatory diseases. By inhibiting the inflammatory pathways, these compounds can help in reducing swelling, redness, and pain associated with various inflammatory disorders .
Antipsychotic Potential
The compound’s piperidine core may contribute to its antipsychotic potential. It could be explored for use in treating psychiatric disorders, providing a new avenue for the management of conditions like schizophrenia and bipolar disorder .
Anti-Alzheimer’s Research
Piperidine derivatives have shown promise in anti-Alzheimer’s research. They may play a role in the development of drugs that can mitigate the symptoms of Alzheimer’s disease or possibly slow its progression .
Anticoagulant Capabilities
The compound’s structure suggests it could have anticoagulant capabilities, making it useful in preventing blood clots. This application could be particularly beneficial in the treatment of cardiovascular diseases where blood clot prevention is crucial .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
N,4,5-trimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-13-14(2)28-20(17(13)19(25)21-3)22-18(24)15-7-9-16(10-8-15)29(26,27)23-11-5-4-6-12-23/h7-10H,4-6,11-12H2,1-3H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFCHJSQDBFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide |
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